

N-Methoxyanhydrovobasinediol: A Technical Guide to its Chemical Structure and Biological Significance

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Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: *B15589659*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole alkaloid isolated from plant species of the Apocynaceae family, most notably *Gelsemium elegans*. As a member of the complex family of indole alkaloids, this compound has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure of **N-Methoxyanhydrovobasinediol**, alongside available data on its biological activities and relevant experimental protocols.

Chemical Structure and Properties

The fundamental characteristics of **N-Methoxyanhydrovobasinediol** are summarized in the table below.

Property	Value
Chemical Formula	C ₂₁ H ₂₆ N ₂ O ₂
Molecular Weight	338.44 g/mol
CAS Number	125180-42-9
Class	Indole Alkaloid
Natural Source	Gelsemium elegans (Apocynaceae)

While detailed experimental spectral data for **N-Methoxyanhydrovobasinediol** is not widely available in the public domain, the structural elucidation of similar indole alkaloids typically relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex three-dimensional structure of natural products. For a molecule like **N-Methoxyanhydrovobasinediol**, a full suite of NMR experiments would be required for complete structural assignment.

- ¹H NMR: Would be used to identify the number and connectivity of protons in the molecule. Characteristic chemical shifts would be expected for the aromatic protons of the indole nucleus, the methoxy group, and the various aliphatic protons in the polycyclic ring system.
- ¹³C NMR: Would reveal the number of unique carbon environments. The chemical shifts would help to identify the carbons of the indole ring, the carbonyl group (if present), the methoxy group, and the aliphatic framework.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

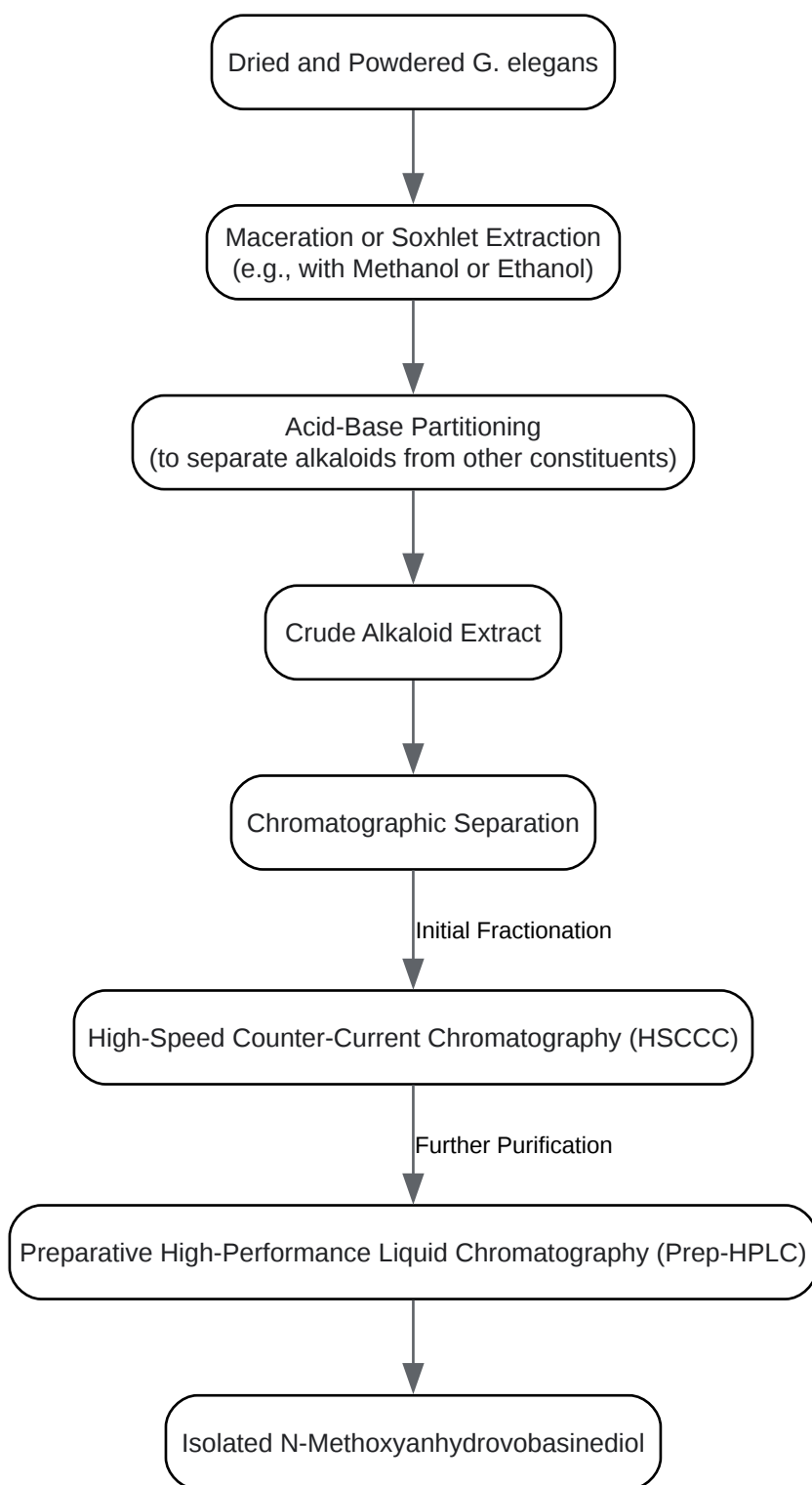
- High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecular ion, confirming the elemental composition ($C_{21}H_{26}N_2O_2$).
- Tandem Mass Spectrometry (MS/MS): Would provide information on the fragmentation pattern of the molecule. The fragmentation of the polycyclic indole alkaloid core would be expected to yield characteristic daughter ions, providing further structural insights.

Experimental Protocols

Detailed experimental protocols specifically for **N-Methoxyanhydrovobasinediol** are not readily available. However, the following sections outline general methodologies commonly employed for the isolation, purification, and biological evaluation of indole alkaloids from natural sources.

Isolation and Purification of Indole Alkaloids from *Gelsemium elegans*

A general workflow for the isolation and purification of alkaloids from *Gelsemium elegans* is presented below. This typically involves extraction, acid-base partitioning, and chromatographic separation.



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Figure 1. General workflow for the isolation of alkaloids from Gelsemium elegans.

Methodology:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from neutral and acidic compounds.
- **Chromatography:** The crude alkaloid extract is then purified using various chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is often used for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids to a high degree of purity.

In Vitro Anti-Inflammatory Activity Assessment

The potential anti-inflammatory properties of **N-Methoxyanhydrovobasinediol** can be evaluated using several in vitro assays.

1. Inhibition of Protein Denaturation:

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a common feature of inflammation.

Methodology:

- A reaction mixture containing bovine serum albumin (BSA) in phosphate-buffered saline (PBS) is prepared.
- The test compound (**N-Methoxyanhydrovobasinediol**) is added at various concentrations.
- The mixture is incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.
- After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
- The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

2. Proteinase Inhibitory Activity:

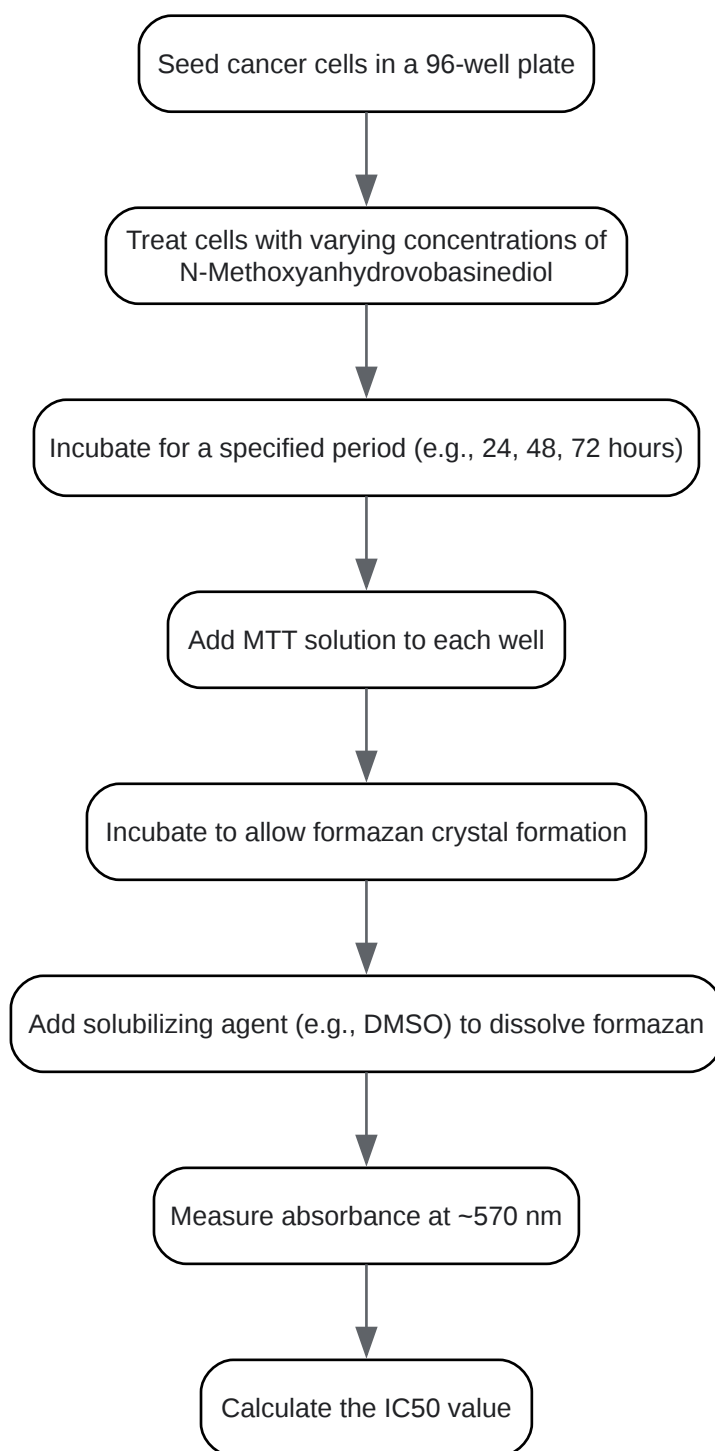
This assay measures the ability of a compound to inhibit the activity of proteases, which are involved in the inflammatory response.

Methodology:

- A reaction mixture containing trypsin and Tris-HCl buffer is prepared.
- The test compound is added at various concentrations and incubated at 37°C for 5 minutes.
- Casein is added as a substrate, and the mixture is incubated for an additional 20 minutes.
- The reaction is stopped by the addition of perchloric acid.
- The mixture is centrifuged, and the absorbance of the supernatant is measured at 210 nm to determine the amount of undigested casein.
- The percentage inhibition of proteinase activity is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.



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Figure 2. Workflow of the MTT assay for cytotoxicity testing.

Methodology:

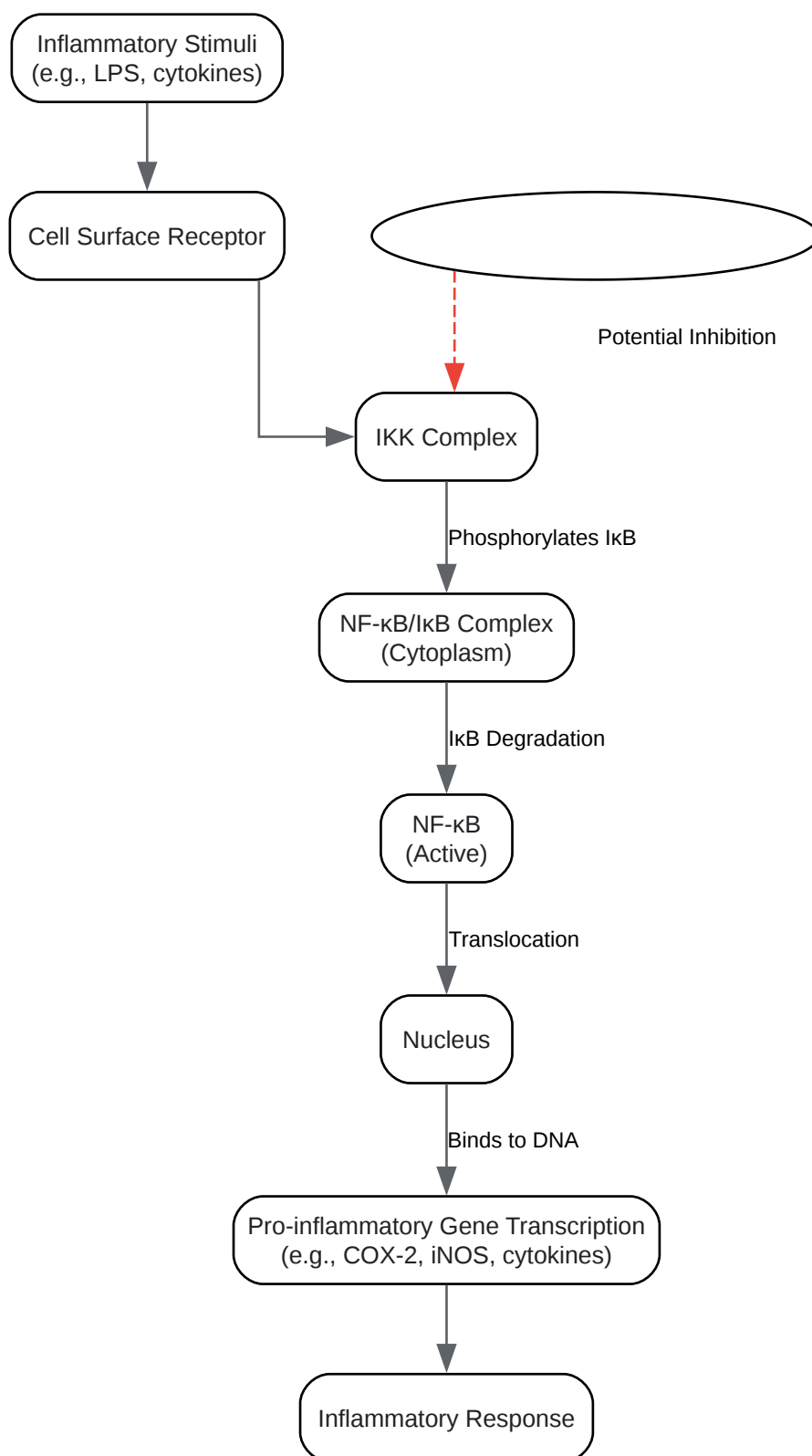
- Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are then treated with various concentrations of **N-Methoxyanhydrovobasinediol** and incubated for a defined period (e.g., 24, 48, or 72 hours).
- MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
- A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- The absorbance of the resulting colored solution is measured using a microplate reader at approximately 570 nm.
- The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by **N-Methoxyanhydrovobasinediol** are limited, the broader class of indole alkaloids is known to interact with several key cellular signaling cascades implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that **N-Methoxyanhydrovobasinediol** could modulate the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.



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Figure 3. Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK pathway.

COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that produce pro-inflammatory mediators. The expression of both enzymes is often upregulated during inflammation. The potential anti-inflammatory activity of **N-Methoxyanhydrovobasinediol**

may be mediated through the downregulation of COX-2 and iNOS expression, possibly via the inhibition of upstream signaling pathways like NF-κB.

Conclusion

N-Methoxyanhydrovobasinediol represents an intriguing natural product with potential for further investigation in the fields of pharmacology and drug development. While its full biological profile and mechanism of action are yet to be completely elucidated, the general characteristics of indole alkaloids from *Gelsemium elegans* suggest promising anti-inflammatory and anticancer properties. Further research is warranted to isolate this compound in larger quantities, fully characterize its structure using modern spectroscopic methods, and comprehensively evaluate its biological activities and underlying molecular mechanisms. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future studies aimed at unlocking the therapeutic potential of **N-Methoxyanhydrovobasinediol**.

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